molecular formula C12H13NO2 B13089624 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid

Cat. No.: B13089624
M. Wt: 203.24 g/mol
InChI Key: DHZVYFPJKNNPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid is a synthetic organic compound belonging to the class of substituted benzoic acids. It features a benzoic acid core substituted with both a methyl group and a but-3-yn-2-ylamino group on the benzene ring. This specific molecular architecture, which includes a carboxylic acid and an alkyne-functionalized side chain, makes it a valuable building block or intermediate in organic synthesis and medicinal chemistry research . The compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this chemical for exploring new chemical spaces, particularly in synthesizing more complex molecules via metal-catalyzed coupling reactions, given the presence of the alkyne moiety . Its potential applications extend to serving as a precursor in the development of novel small molecule probes or in material science.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(but-3-yn-2-ylamino)-3-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-9(3)13-11-6-5-10(12(14)15)7-8(11)2/h1,5-7,9,13H,2-3H3,(H,14,15)

InChI Key

DHZVYFPJKNNPHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(C)C#C

Origin of Product

United States

Preparation Methods

Reduction of 3-methyl-4-nitrobenzoic Acid

This method is widely reported and involves catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid to the corresponding amino acid.

Procedure Summary:

  • React 3-methyl-4-nitrobenzoic acid with hydrogen gas in the presence of a palladium on activated charcoal catalyst.
  • Use methanol as solvent, maintain temperature at approximately 60°C, and hydrogen pressure around 0.7 MPa.
  • Stir the reaction mixture for about 10 hours.
  • After completion, filter off the catalyst and recover the product by solvent removal under reduced pressure.

Yield and Purity:

  • Yield reported up to 96.1%.
  • Product is isolated as a brown solid intermediate, identified as 3-methyl-4-aminobenzoic acid.
Parameter Details
Starting Material 3-methyl-4-nitrobenzoic acid
Catalyst Palladium on activated charcoal
Solvent Methanol
Temperature 60°C
Pressure 0.7 MPa hydrogen
Reaction Time 10 hours
Yield 96.1%

This method is efficient, high-yielding, and suitable for scale-up, making it a preferred industrial route for the aminobenzoic acid intermediate.

Reduction Using Iron Powder and Phase Transfer Catalysts

An alternative industrially viable method involves the reduction of 3-methyl-4-nitrobenzoic acid using iron powder in the presence of a quaternary ammonium phase transfer catalyst.

Procedure Summary:

  • Mix 3-methyl-4-nitrobenzoic acid, a quaternary phase transfer catalyst such as tetrabutylammonium bromide (TBAB), and a solvent (water, methanol, or ethanol).
  • Add reduced iron powder and a Bronsted acid (e.g., ammonium chloride, acetic acid, or hydrochloric acid).
  • Heat the mixture to reflux at 85-110°C for 2-6 hours under stirring.
  • Cool the reaction mixture to 5-35°C, then add sodium carbonate and activated carbon to decolorize and adjust pH to alkaline.
  • Filter off iron residues, wash, and acidify the filtrate to sub-acidic pH to precipitate the aminobenzoic acid.
  • Filter, wash, and dry the product.

Yield and Advantages:

  • Product yield up to 90.1%.
  • The iron residues can be recycled as metallurgical raw materials.
  • The phase transfer catalyst enhances reaction rate and yield, reducing costs.
  • The method is simple, cost-effective, and environmentally friendly.
Parameter Details
Starting Material 3-methyl-4-nitrobenzoic acid
Catalyst Tetrabutylammonium bromide (TBAB)
Reducing Agent Iron powder
Bronsted Acid Ammonium chloride, acetic acid, or HCl
Solvent Water, methanol, or ethanol
Reaction Temperature 85-110°C
Reaction Time 2-6 hours
pH Adjustment Sodium carbonate to alkaline, then acidified to sub-acidic
Yield Up to 90.1%

This method is particularly suited for industrial-scale synthesis due to its simplicity and cost efficiency.

While detailed direct synthetic routes to the final compound this compound are scarce in open literature, the general strategy involves nucleophilic substitution or amide bond formation on the amino group of 4-amino-3-methylbenzoic acid with an appropriate but-3-yn-2-yl derivative.

Typical approach:

  • Activation of the but-3-yn-2-yl moiety as an electrophilic species (e.g., halide or sulfonate ester).
  • Reaction with 4-amino-3-methylbenzoic acid under controlled conditions to form the corresponding amine linkage.
  • Purification by crystallization or chromatography.

This step requires careful control of reaction conditions to avoid side reactions such as alkyne polymerization or over-alkylation.

Step Method Key Reagents & Conditions Yield (%) Advantages
Preparation of 4-amino-3-methylbenzoic acid Catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid Pd/C catalyst, methanol, H2 (0.7 MPa), 60°C, 10h 96.1 High yield, clean reaction, scalable
Preparation of 4-amino-3-methylbenzoic acid Reduction by iron powder with phase transfer catalyst Fe powder, TBAB, water/methanol, reflux 85-110°C, 2-6h 90.1 Cost-effective, environmentally friendly
Functionalization to target compound Amination with but-3-yn-2-yl electrophile Alkyl halide or equivalent, controlled conditions Not specified Specific functionalization step
  • The iron powder reduction method benefits from the use of phase transfer catalysts, which enhance contact between insoluble iron and the nitro compound, accelerating the reduction and improving yields.
  • The byproduct iron oxide sludge can be repurposed, reducing waste.
  • Catalytic hydrogenation provides a cleaner route with higher yields but requires pressurized hydrogen and palladium catalyst, which may increase costs.
  • The functionalization step to introduce the but-3-yn-2-yl group is typically performed under mild conditions to preserve the alkyne functionality.
  • No direct industrial-scale synthesis of the final compound was found; however, the aminobenzoic acid intermediate is well-established and can be reliably prepared by the above methods.

The preparation of this compound hinges on the efficient synthesis of the 4-amino-3-methylbenzoic acid intermediate. Two main methods dominate: catalytic hydrogenation and iron powder reduction with phase transfer catalysis. Both methods offer high yields and practical scalability. Subsequent functionalization with the but-3-yn-2-yl group requires precise reaction control to maintain alkyne integrity. The described methods provide a solid foundation for the synthesis of this compound in research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium (Pd) or copper (Cu) and may be carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid involves its interaction with specific molecular targets. The but-3-yn-2-ylamino group can form covalent bonds with target proteins or enzymes, leading to inhibition or activation of their functions. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Alkyne-Functionalized Benzoic Acid Derivatives
  • 4-[(But-3-yn-1-yl)amino]benzoic Acid (CAS 1407044-69-2): Structure: Lacks the 3-methyl group on the benzene ring and has the alkyne at the 1-position of the butynyl chain. Properties: Lower molecular weight (189.21 g/mol) and simpler structure may reduce steric hindrance compared to the target compound . Applications: Potential intermediate in click chemistry or drug synthesis.
  • But-3-yn-2-yl 4-methylbenzenesulfinate: Structure: Features a sulfinate ester instead of an amino linkage. Properties: Synthesized via silver-catalyzed reactions, indicating reactivity in sulfur-based transformations . Applications: Intermediate in organic synthesis for sulfone derivatives .
Heterocyclic and Aromatic Derivatives
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i): Structure: Contains a triazine core with phenoxy and formyl groups. Applications: Likely used in agrochemicals or as a kinase inhibitor due to triazine’s prevalence in herbicides .
  • 4-Methyl-3-[(2-thienylacetyl)amino]benzoic Acid (CAS 499770-94-4): Structure: Incorporates a thiophene-acetyl group. Properties: Thiophene’s aromaticity may enhance binding to biological targets via hydrophobic interactions . Applications: Potential use in antithrombotic or antimicrobial agents .

Physicochemical Properties

Solubility and Partitioning
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid (CAS 1138-41-6):

    • logP : Estimated ~3.0 due to the prenyl group’s hydrophobicity.
    • Solubility : Lower water solubility compared to the target compound, which has an ionizable carboxylic acid group .
  • Glutaric Acid, But-3-yn-2-yl 4-Biphenyl Ester :

    • logP : 3.994 (highly hydrophobic) .
    • Applications : Suited for hydrophobic matrices in polymer science .
Thermal and Thermodynamic Data
  • Glutaric Acid, But-3-yn-2-yl 4-Biphenyl Ester :
    • Boiling Point : 880.48 K .
    • Critical Temperature : 1114.80 K .
    • Heat Capacity : Ranges from 782.60 to 846.51 J/mol·K (880–1114 K) .
Enzyme Interactions
  • 4-Methoxybenzoic Acid :
    • Activity : Binds to cytochrome CYP199A4, inducing conformational changes in the F298 residue .

    • Comparison : The target compound’s alkyne-amine group may engage in unique hydrogen-bonding interactions with enzymes .

Biological Activity

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory properties, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of approximately 203.24 g/mol. Its structure consists of a benzoic acid backbone with a butynyl amino group, which contributes to its reactivity and biological activity. The presence of both a carboxylic acid group and an amino group enhances its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially influencing their activity. For instance, it may act as an inhibitor for certain proteases or kinases involved in cellular signaling pathways.
  • Antioxidant Activity : Some derivatives of benzoic acid have shown antioxidant properties, which could be relevant for reducing oxidative stress in cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve binding to specific receptors or enzymes, modulating their activity. Understanding these interactions is crucial for optimizing its therapeutic potential in drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
4-[(But-3-en-2-yl)amino]-3-methylbenzoic acidC12H13NO2C_{12}H_{13}NO_2Contains a double bond in the butynyl chain
4-(Butanoyl)amino]-3-methylbenzoic acidC12H15NO2C_{12}H_{15}NO_2Features a saturated butanoyl group instead
4-(Butanoyl)-3-amino-benzoic acidC10H11NO2C_{10}H_{11}NO_2Lacks methyl substitution on the benzoic ring

This table highlights how the specific substitution pattern in this compound imparts distinct chemical reactivity and biological properties compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of benzoic acid derivatives, including those similar to this compound. For example:

  • A study reported that benzoic acid derivatives can activate protein degradation systems such as the ubiquitin-proteasome pathway and autophagy in human cells . This suggests that this compound may also influence these pathways due to its structural characteristics.
  • Another investigation explored the interactions between benzoic acid derivatives and various enzymes, revealing potential applications in drug development aimed at targeting specific diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.